molecular formula C17H18O4S B14523134 2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid CAS No. 62636-79-7

2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid

Cat. No.: B14523134
CAS No.: 62636-79-7
M. Wt: 318.4 g/mol
InChI Key: DUUYUBRZOJRTMO-UHFFFAOYSA-N
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Description

2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid is a complex organic compound that features a thiophene ring, a benzoic acid moiety, and a hydroxypentyl side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These methods typically involve the cyclization of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis due to its efficiency and scalability. This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding. The hydroxypentyl side chain may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid is unique due to the presence of the hydroxypentyl side chain, which can influence its chemical reactivity, solubility, and potential biological activities. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications in research and industry .

Properties

CAS No.

62636-79-7

Molecular Formula

C17H18O4S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoic acid

InChI

InChI=1S/C17H18O4S/c18-11-5-1-2-6-12-9-10-15(22-12)16(19)13-7-3-4-8-14(13)17(20)21/h3-4,7-10,18H,1-2,5-6,11H2,(H,20,21)

InChI Key

DUUYUBRZOJRTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CCCCCO)C(=O)O

Origin of Product

United States

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